2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Overview
Description
The compound contains a 1,3,4-oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. It also contains a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) and a 1,3,2-dioxaborolane ring, which is a five-membered ring with two carbon atoms, one boron atom, and two oxygen atoms. The presence of these functional groups could give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the boron in the 1,3,2-dioxaborolane ring could potentially undergo reactions with Lewis bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
1. Importance in Heterocyclic Chemistry
The 1,3,4-oxadiazole core, as part of the chemical structure of 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole, is noted for its significance in heterocyclic chemistry. This core is known for its presence in various compounds exhibiting a wide array of pharmacological properties. Specifically, the 1,3,4-oxadiazole moiety is integral in the development of new drug candidates due to its broad applications in fields such as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors (Kayukova, 2005).
2. Luminescent Properties
The compound’s structural makeup, particularly the 1,3,4-oxadiazole ring, contributes to its luminescent properties. This aspect is leveraged in the creation of plastic scintillators, where the material is used as a luminescent activator. The interaction of the 1,3,4-oxadiazole derivatives with other elements in the scintillators can significantly impact the scintillation efficiency, optical transparency, and thermal, light, and radiation-damage stability of the resulting materials (Salimgareeva & Kolesov, 2005).
3. Versatility in Drug Development
The 1,3,4-oxadiazole core is also noted for its versatility in drug development, serving as a structural subunit in a multitude of pharmacologically significant and useful compounds. This versatility is due to its efficacy in binding with various enzymes and receptors in biological systems, allowing for the design of drugs targeting a wide range of diseases (Rana, Salahuddin, & Sahu, 2020).
4. Role in Synthesis of Biologically Active Cores
Research indicates that the 1,3,4-oxadiazole ring plays a pivotal role in the synthesis of biologically active cores, essential for the treatment of various diseases. The compound’s structure facilitates the development of innovative methods for synthesizing derivatives and exploring their medicinal applications (Nayak & Poojary, 2019).
Future Directions
properties
IUPAC Name |
2-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-10-17-18-13(19-10)11-6-8-12(9-7-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEIYXNIHXJZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694120 | |
Record name | 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
CAS RN |
1056456-24-6 | |
Record name | 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1056456-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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